![molecular formula C13H11ClFN B1488351 [4-(4-氯苯基)-2-氟苯基]甲胺 CAS No. 1178958-91-2](/img/structure/B1488351.png)
[4-(4-氯苯基)-2-氟苯基]甲胺
描述
“[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine” is a chemical compound with the molecular formula C13H11ClFN . It’s a compound that falls under the category of aromatic amines .
Molecular Structure Analysis
The molecular structure of “[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine” can be represented by the InChI code: 1S/C13H11ClFN/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 .Physical and Chemical Properties Analysis
“[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine” has a molecular weight of 235.69 . It is stored at room temperature and is in powder form .科学研究应用
药物研究:抗结核药物
该化合物已被研究用作抗结核药物的潜力。它已显示出对结核分枝杆菌(导致结核病的细菌)具有良好的活性。 具体而言,该化合物的衍生物已被合成并测试了其对DprE1酶的抑制效果,该酶对于细菌的细胞壁合成至关重要 。这使其成为开发新型结核病治疗方法的宝贵候选药物,尤其是在抗生素耐药菌株不断增加的情况下。
材料科学:有机合成中间体
在材料科学领域,“[4-(4-氯苯基)-2-氟苯基]甲胺”用作合成复杂有机分子的中间体。 它的结构允许进行各种化学修饰,使其成为创建新型聚合物或增强现有材料性能的多功能构建模块 。
化学工业:催化剂开发
该化合物的独特化学结构使其能够在催化剂开发中用作配体。它可以与金属结合并协助催化过程,这对生产各种化学产品至关重要。 该应用对于需要高精度和效率的反应尤为重要 。
生物学研究:酶抑制
研究人员已利用“[4-(4-氯苯基)-2-氟苯基]甲胺”研究酶抑制机制。 通过观察该化合物如何与各种酶相互作用,科学家可以深入了解设计酶抑制剂,这些抑制剂可以调节参与疾病的生物途径 。
神经科学:神经递质受体调节
该化合物有可能调节大脑中的神经递质受体。这可能导致针对抑郁症、焦虑症和精神分裂症等神经系统疾病的新治疗方法。 该化合物能够穿过血脑屏障,使其成为中枢神经系统药物开发的候选药物 。
农业:杀虫剂
在农业中,“[4-(4-氯苯基)-2-氟苯基]甲胺”可用于开发新型杀虫剂。 它的化学特性可能会影响害虫的神经系统,提供一种新的方法来保护农作物免受昆虫和其他害虫的侵害,而不会损害环境 。
环境科学:污染物降解
该化合物与各种污染物的反应性使其成为环境科学关注的焦点。它可用于开发降解污染物的方法,有助于改善空气和水质。 该领域的研发重点是寻找高效且可持续的方式来减少环境污染 。
分析化学:色谱标准
最后,“[4-(4-氯苯基)-2-氟苯基]甲胺”可作为色谱分析的标准物质。 由于其独特的化学特征,它有助于校准仪器并确保各种行业中质量控制所使用的分析方法的准确性 。
安全和危害
作用机制
Target of Action
Similar compounds have been found to interact with camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
This can result in alterations in cellular processes, potentially influencing cell signaling, metabolism, or other functions .
Biochemical Pathways
Given the potential targets, it is plausible that the compound could influence pathways related to cell signaling, particularly those involving camp-dependent protein kinases .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with metabolism and excretion patterns that can influence their bioavailability .
Result of Action
Given its potential targets, it is likely that the compound could influence cellular processes such as signal transduction, potentially leading to changes in cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing the overall cellular function. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects .
Metabolic Pathways
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine within cells and tissues are critical for its activity. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine how the compound is distributed within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .
属性
IUPAC Name |
[4-(4-chlorophenyl)-2-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTAMJDKRXHUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


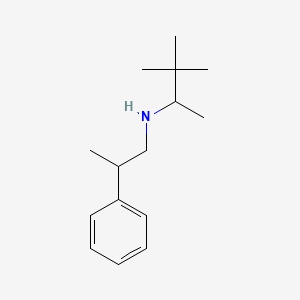
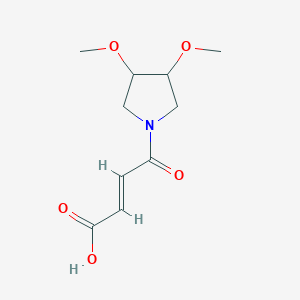

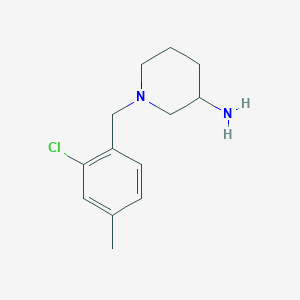

![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)
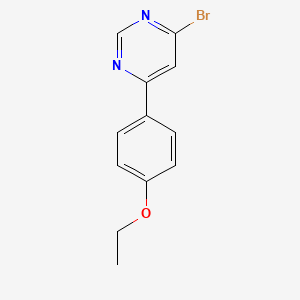

![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)
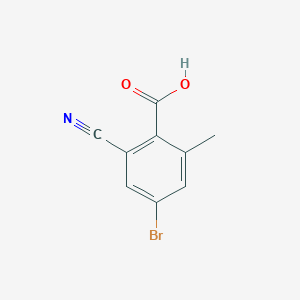
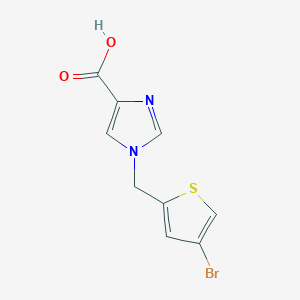
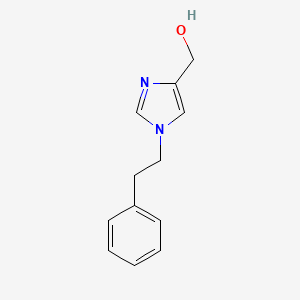
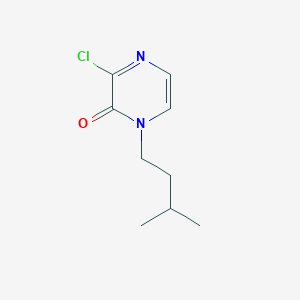
![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)
